sn-Glycerol 3-phosphate (biscyclohexylammonium salt)
Description
sn-Glycerol 3-phosphate (biscyclohexylammonium salt) is a critical intermediate in lipid metabolism and glycolysis. It serves as a substrate for glycerol-3-phosphate dehydrogenase (GPDH), an enzyme that catalyzes its conversion to dihydroxyacetone phosphate (DHAP), linking cytosolic NADH/NAD+ redox balance with mitochondrial energy production . This compound is widely used in enzymatic assays to study lipid synthesis, glycolytic flux, and mitochondrial superoxide production . Its biscyclohexylammonium counterion enhances solubility in biochemical buffers, making it suitable for in vitro studies .
Properties
Molecular Formula |
C15H35N2O6P |
|---|---|
Molecular Weight |
370.42 g/mol |
IUPAC Name |
cyclohexylazanium;[(2R)-2,3-dihydroxypropyl] phosphate |
InChI |
InChI=1S/2C6H13N.C3H9O6P/c2*7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h2*6H,1-5,7H2;3-5H,1-2H2,(H2,6,7,8)/t;;3-/m..1/s1 |
InChI Key |
FWIDSLORBURWJY-CFMHHUGTSA-N |
Isomeric SMILES |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C([C@H](COP(=O)([O-])[O-])O)O |
Canonical SMILES |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C(C(COP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
Preparation Methods
Enzymatic Reduction of Dihydroxyacetone Phosphate
The reaction mechanism proceeds as follows:
Key parameters for this reaction include:
Table 1: Comparison of GPDH Enzymes from Escherichia coli and Bacillus subtilis
| Parameter | E. coli GPDH | B. subtilis GPDH |
|---|---|---|
| Molecular Mass (kDa) | 41.2 | 39.5 |
| Allosteric Regulation | Strong inhibition by sn-glycerol 3-phosphate | Minimal inhibition |
| Gene | gpsA | gpsA (200° chromosomal locus) |
| NADH Affinity () | 15 µM | 12 µM |
The B. subtilis enzyme exhibits reduced sensitivity to product inhibition, enabling higher yields in vitro compared to E. coli.
Gene Cloning and Recombinant Expression
The gpsA gene from B. subtilis has been cloned and expressed in E. coli to overcome challenges in enzyme isolation. Recombinant strains produce active GPDH with a specific activity of 8.2 U/mg protein, facilitating large-scale sn-glycerol 3-phosphate synthesis.
Chemical Synthesis and Salt Formation
Following enzymatic production, sn-glycerol 3-phosphate is converted to its biscyclohexylammonium salt through acid-base reactions.
Neutralization with Cyclohexylamine
The phosphate group () of sn-glycerol 3-phosphate reacts with cyclohexylamine () in a 1:2 molar ratio:
Reaction conditions include:
Table 2: Salt Formation Reaction Parameters
| Component | Quantity (per mole) | Purity Requirement |
|---|---|---|
| sn-Glycerol 3-phosphate | 1 mol | ≥95% |
| Cyclohexylamine | 2.2 mol | ≥99% |
| Reaction Time | 4–6 hours | – |
Industrial-Scale Production Considerations
Industrial methods prioritize cost efficiency and scalability. Key strategies include:
Microbial Fermentation Optimization
Chemical Synthesis Alternatives
Direct phosphorylation of glycerol using phosphorus oxychloride () has been explored:
However, this method yields racemic mixtures, necessitating chiral separation steps.
Analytical Methods for Quality Control
Table 3: Analytical Techniques for Purity Assessment
| Method | Parameters Measured | Detection Limit |
|---|---|---|
| HPLC | Retention time: 8.2 min | 0.1 µg/mL |
| -NMR | Chemical shift: 0.5 ppm | 1.0 mM |
| Mass Spectrometry | m/z 370.223 (Exact mass) | 0.01 Da resolution |
Chemical Reactions Analysis
Core Metabolic Reactions
The compound participates in central metabolic pathways, primarily through enzymatic transformations:
Glycolytic/Gluconeogenic Interconversion
sn-Glycerol 3-phosphate (G3P) reversibly interconverts with dihydroxyacetone phosphate (DHAP) via cytosolic glycerol-3-phosphate dehydrogenase (GPDH), utilizing NADH/NAD⁺ as cofactors :
This reaction links carbohydrate metabolism (glycolysis) to lipid biosynthesis by channeling carbons into triglyceride or phospholipid synthesis .
Dehydrogenase-Catalyzed Oxidation
In Pseudomonas aeruginosa, G3P dehydrogenase (GlpD) oxidizes G3P to DHAP, a critical step for carbon flux into central metabolism :
Key findings :
-
GlpD knockout strains accumulate G3P, leading to growth defects and reduced pyocyanin production .
-
Excess G3P downregulates glycolysis and ATP synthesis, as shown by transcriptomic data .
Phosphatase-Mediated Dephosphorylation
Two haloacid dehalogenase-like phosphatases (PA0562 and PA3172) in P. aeruginosa hydrolyze G3P to glycerol, modulating intracellular G3P levels :
Enzymatic properties :
-
PA0562 exhibits higher catalytic efficiency () compared to PA3172 .
-
Optimal activity at pH 7.5–8.0, dependent on Mg²⁺/Mn²⁺ cofactors .
Transmembrane Transport via GlpT
The glycerol-3-phosphate transporter (GlpT) facilitates G3P uptake in prokaryotes, coupled with inorganic phosphate (Pi) export :
Structural basis :
-
Salt-bridge dynamics between Arg45 and Asp274 in GlpT govern substrate-induced conformational changes .
Regulatory Effects on Virulence Factors
In P. aeruginosa, G3P accumulation (via GlpD mutation) disrupts virulence pathways:
Enzymatic Assay Standard
G3P biscyclohexylammonium salt is utilized as a calibrator in phosphatidic acid (PA) quantification assays :
Solubility-Driven Reactivity
The biscyclohexylammonium counterion enhances aqueous solubility (~50 mg/mL) , enabling its use in:
-
In vitro reconstitution of lipid biosynthesis pathways.
-
Substrate screens for dehydrogenase/phosphatase inhibitors.
Scientific Research Applications
Biochemical Research Applications
1. Metabolic Pathways:
sn-Glycerol 3-phosphate serves as a key intermediate in various metabolic pathways, including glycolysis and lipid biosynthesis. It can be converted to glyceraldehyde 3-phosphate, linking carbohydrate metabolism with lipid synthesis . This property makes it valuable for studying metabolic disorders and energy regulation in cells.
2. Enzyme Studies:
Research has utilized sn-Glycerol 3-phosphate to investigate enzyme kinetics and mechanisms, particularly in studies involving glycerol-3-phosphate oxidase. This enzyme catalyzes the oxidation of glycerol 3-phosphate to dihydroxyacetone phosphate, providing insights into redox reactions in cellular metabolism .
3. Cellular Signaling:
The compound plays a role in cellular signaling pathways. Its involvement in phosphatidic acid production has implications for understanding signal transduction mechanisms related to cell growth and differentiation .
Pharmaceutical Applications
1. Drug Development:
sn-Glycerol 3-phosphate derivatives are being explored as potential drug candidates due to their ability to modulate various biological functions. For instance, studies have indicated that altering the structure of glycerol phosphates can enhance their pharmacological properties, making them suitable for therapeutic applications .
2. Antimicrobial Activity:
Recent research has highlighted the antimicrobial properties of certain glycerol phosphate derivatives, suggesting that sn-Glycerol 3-phosphate could be developed into antimicrobial agents. The mechanism involves disrupting bacterial cell membranes and inhibiting growth .
Case Studies
Mechanism of Action
The mechanism of action of sn-Glycerol 3-phosphate (biscyclohexylammonium salt) involves its role as an intermediate in carbohydrate and lipid metabolic pathways . It is produced from glycerol by glycerol kinase or from dihydroxyacetone phosphate by glycerol 3-phosphate dehydrogenase . The compound may enter the glycerol-3-phosphate shuttle to generate NAD+, or it may be converted to glyceraldehyde 3-phosphate and enter glycolysis or the lipid biosynthesis pathway .
Comparison with Similar Compounds
Key Properties :
- CAS Number : 29849-82-9
- Molecular Formula : C15H35N2O6P
- Molecular Weight : ~370.22 g/mol
- Detection Limit : As low as 0.2 µM in enzymatic assays
- Primary Source: Commercially available from Sigma-Aldrich and Santa Cruz Biotechnology .
Structural and Functional Analogues
sn-Glycerol 3-Phosphate Lithium Salt
- Molecular Weight : 172.07 g/mol (free acid basis) .
- Role: Endogenous metabolite produced via NADH-dependent reduction of DHAP .
- Applications : Used in studies of triglyceride synthesis and phospholipid metabolism. Unlike the biscyclohexylammonium salt, the lithium salt is more hydrophilic, favoring aqueous-phase reactions .
L-Glyceraldehyde 3-Phosphate
- Function : Bactericidal agent in E. coli via competitive inhibition of glycerol-3-phosphate acyltransferase (Ki = 1.8 mM) and phosphatidyltransferase (Ki = 2.7 mM) .
- Key Difference : Acts as an inhibitor rather than a substrate, disrupting phospholipid synthesis .
sn-Glycero-3-Phosphoethanolamine Derivatives
- Example : 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol ammonium salt .
- Role: Phospholipid precursors with head-group specificity for membrane biosynthesis.
Comparative Analysis of Salts and Derivatives
Metabolic Pathways and Enzyme Interactions
- sn-Glycerol 3-Phosphate (Biscyclohexylammonium Salt): Pathway: Cytosolic glycerol-3-phosphate shuttle → mitochondrial electron transport chain (ETC) . Enzyme Interaction: Substrate for mitochondrial GPDH (mGPDH), producing superoxide at rates comparable to complex II . Unique Feature: Generates superoxide/H2O2 at the ubiquinone-binding site of mGPDH, impacting oxidative stress studies .
- sn-Glycerol 3-Phosphate Lithium Salt: Pathway: Cytosolic NADH-dependent reduction of DHAP → triglyceride biosynthesis .
L-Glyceraldehyde 3-Phosphate :
Stability and Commercial Availability
Biological Activity
sn-Glycerol 3-phosphate (G3P) biscyclohexylammonium salt is a significant compound in biological systems, particularly in metabolic pathways. This article explores its biological activity, focusing on its roles in cellular metabolism, transport mechanisms, and implications for health and disease.
Overview of sn-Glycerol 3-phosphate
sn-Glycerol 3-phosphate is an important intermediate in carbohydrate and lipid metabolism. It is produced from glycerol by the action of glycerol kinase or from dihydroxyacetone phosphate by glycerol 3-phosphate dehydrogenase. G3P plays a crucial role in the G3P shuttle, which generates NAD+, and can be converted into glyceraldehyde 3-phosphate, entering glycolysis or lipid biosynthesis pathways .
Biological Functions
1. Metabolic Role:
- G3P is pivotal in energy metabolism, acting as a substrate for glycolysis and gluconeogenesis.
- It is also involved in the synthesis of triglycerides and phospholipids, essential for membrane formation.
2. Transport Mechanisms:
- The transport of G3P across cell membranes is facilitated by specific transporters such as GlpT in Escherichia coli, which operates as an antiporter exchanging G3P for inorganic phosphate (Pi). This mechanism is crucial for maintaining cellular homeostasis and nutrient uptake .
Case Study 1: G3P in Pathogen Virulence
Research has shown that G3P homeostasis significantly impacts the virulence of Pseudomonas aeruginosa. A study indicated that mutations affecting G3P metabolism led to impaired growth and reduced production of virulence factors like pyocyanin. This suggests that targeting G3P pathways could be a therapeutic strategy against infections caused by this pathogen .
Case Study 2: Structural Insights into G3P Transport
Molecular dynamics simulations have elucidated the binding mechanisms of G3P to GlpT. Key residues such as R45, K80, and H165 have been identified as critical for substrate specificity and transport efficiency. These findings highlight the intricate nature of G3P transport and its implications for antibiotic resistance .
Data Tables
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 493.68 g/mol | Sigma-Aldrich |
| Transport Rate (GlpT) | 487 nmol/min/mg | Molecular Dynamics Study |
| Critical Residues | R45, K80, H165 | Structural Analysis |
Implications for Health
The biological activity of sn-Glycerol 3-phosphate biscyclohexylammonium salt extends to potential health implications:
Q & A
Q. What is the metabolic role of sn-glycerol 3-phosphate (biscyclohexylammonium salt) in cellular pathways?
sn-Glycerol 3-phosphate (G3P) is a critical intermediate in glycolysis, lipid biosynthesis, and the glycerol-3-phosphate shuttle. It is synthesized via cytosolic glycerol-3-phosphate dehydrogenase (GPDH), which reduces dihydroxyacetone phosphate (DHAP) using NADH . G3P serves as a backbone for phospholipid and triacylglycerol biosynthesis in the liver, linking carbohydrate and lipid metabolism . In mitochondrial studies, it acts as a substrate for G3P dehydrogenase in electron transport chain assays .
Methodological Note : For pathway analysis, quantify G3P using enzymatic assays coupled with NADH oxidation measurements (λ = 340 nm) or LC-MS for absolute quantification in tissue homogenates .
Q. How should researchers safely handle and prepare sn-glycerol 3-phosphate (biscyclohexylammonium salt) in the lab?
The compound is classified under GHS Category 2 for skin/eye irritation (H315, H319, H320). Key safety protocols include:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection .
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .
- Storage : Store at −20°C in aliquots to avoid freeze-thaw degradation .
- Solution Preparation : Dissolve in buffer (e.g., MAS buffer, pH 7.4) at 200 mM, adjusting pH with KOH to ensure stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in G3P’s reported effects on lipid biosynthesis across studies?
Discrepancies may arise from differences in experimental models (e.g., hepatocytes vs. yeast), G3P concentrations, or assay conditions. For example:
- Model Systems : Liver cells show increased triacylglycerol synthesis at 1–5 mM G3P, while yeast models may require higher concentrations due to compartmentalization .
- Validation : Use isotopic tracing (e.g., ¹⁴C-labeled G3P) to track lipid incorporation or measure glycerol-3-phosphate acyltransferase (GPAT) activity directly via radiolabeled acyl-CoA substrates .
Troubleshooting Tip : Include negative controls (e.g., GPDH inhibitors like iodoacetate) to confirm G3P-specific effects .
Q. What experimental designs are optimal for studying G3P’s role in mitochondrial electron transport?
G3P is used to assess mitochondrial respiratory chain function by providing electrons to Complex III via G3P dehydrogenase. Key steps include:
- Isolate Mitochondria : Use differential centrifugation from tissues (e.g., liver) or cell cultures.
- Respiratory Buffer : Prepare MAS buffer (pH 7.4) with 200 mM G3P, 2 mM malate, and 10 µM rotenone (to block Complex I) .
- Oxygen Consumption : Measure using a Clark-type electrode or Seahorse Analyzer. Normalize results to mitochondrial protein content .
Pitfall : Contamination with cytosolic enzymes (e.g., lactate dehydrogenase) may skew results. Validate purity via enzymatic markers .
Q. How does the biscyclohexylammonium counterion affect G3P’s solubility and experimental utility compared to other salts (e.g., lithium)?
The biscyclohexylammonium salt enhances solubility in aqueous buffers compared to lithium salts, which may precipitate at neutral pH. This property is critical for:
- High-Throughput Assays : Stable solubility ensures consistent substrate availability in multiwell formats.
- Enzyme Kinetics : Avoids artifacts from salt-induced pH shifts or aggregation.
Verification : Compare kinetic parameters (Km, Vmax) of GPDH using both salts; significant differences may indicate counterion interference .
Q. What strategies can mitigate interference from endogenous G3P when exogenously administering the compound?
Endogenous G3P levels vary by tissue (e.g., ~0.1–0.5 mM in liver). To isolate exogenous effects:
- Depletion : Pre-treat cells with GPDH inhibitors (e.g., α-cyano-4-hydroxycinnamate) .
- Isotopic Differentiation : Use ¹³C-labeled G3P and analyze via LC-MS to distinguish exogenous vs. endogenous pools .
- Control Experiments : Include vehicle-only groups and measure baseline G3P via enzymatic kits (e.g., Abcam #ab169558) .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting data on G3P’s role in apoptosis vs. proliferation?
Context-dependent effects are common. For example:
- Apoptosis : High G3P levels (≥5 mM) may induce oxidative stress via NADH depletion in certain cancer models .
- Proliferation : In lipid-rich environments, G3P supports membrane synthesis, promoting growth .
Resolution : Perform dose-response curves (0.1–10 mM) and correlate with metabolic markers (e.g., ATP/ADP ratios, lipid droplets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
